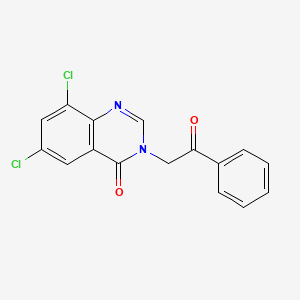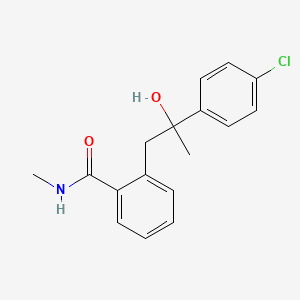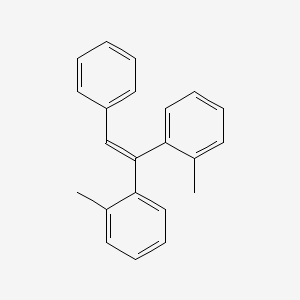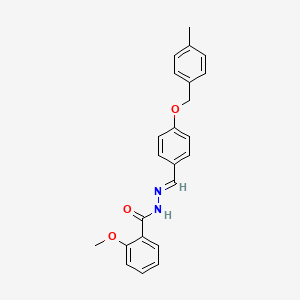
6,8-Dichloro-3-(2-oxo-2-phenyl-ethyl)-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dichloro-3-(2-oxo-2-phényl-éthyl)-3H-quinazolin-4-one est un composé organique synthétique appartenant à la famille des quinazolinones. Les quinazolinones sont connues pour leurs diverses activités biologiques et ont été largement étudiées pour leurs applications thérapeutiques potentielles. Ce composé particulier présente un noyau de quinazolinone avec des substitutions dichlorées aux positions 6 et 8, et un groupe 2-oxo-2-phényl-éthyl en position 3.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6,8-Dichloro-3-(2-oxo-2-phényl-éthyl)-3H-quinazolin-4-one implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par l’acide 2-amino-3,5-dichlorobenzoïque et le chlorure de benzoyle.
Formation du noyau quinazolinone : L’acide 2-amino-3,5-dichlorobenzoïque subit une cyclisation avec le chlorure de benzoyle en milieu acide pour former le noyau quinazolinone.
Réaction de substitution : L’intermédiaire résultant est ensuite soumis à une réaction de substitution avec le bromure de 2-oxo-2-phényl-éthyle en présence d’une base telle que le carbonate de potassium pour donner le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse décrite ci-dessus pour assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 6,8-Dichloro-3-(2-oxo-2-phényl-éthyl)-3H-quinazolin-4-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les atomes d’oxygène ou réduire les doubles liaisons.
Substitution : Les groupes dichlorés peuvent être substitués par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont couramment utilisés.
Substitution : Les nucléophiles tels que les amines, les thiols et les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés de la quinazolinone avec des groupes fonctionnels supplémentaires contenant de l’oxygène, tandis que les réactions de substitution peuvent introduire divers substituants aux positions dichlorées.
4. Applications de la recherche scientifique
Chimie : Le composé sert d’intermédiaire précieux dans la synthèse de molécules plus complexes.
Biologie : Il a été étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche a exploré son potentiel en tant qu’agent thérapeutique pour diverses maladies.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de la 6,8-Dichloro-3-(2-oxo-2-phényl-éthyl)-3H-quinazolin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, conduisant à ses effets biologiques observés. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
6,8-Dichloro-3-(2-oxo-2-phényl-éthyl)-3H-quinazolin-4-one : Le composé parent.
6,8-Dichloro-3-(2-oxo-2-méthyl-éthyl)-3H-quinazolin-4-one : Un composé similaire avec un groupe méthyle au lieu d’un groupe phényle.
6,8-Dichloro-3-(2-oxo-2-éthyl)-3H-quinazolin-4-one : Un composé similaire avec un groupe éthyle.
Unicité
L’unicité de la 6,8-Dichloro-3-(2-oxo-2-phényl-éthyl)-3H-quinazolin-4-one réside dans son motif de substitution spécifique et la présence du groupe phényle, qui peut conférer des activités biologiques et une réactivité chimique distinctes par rapport à ses analogues.
Propriétés
Numéro CAS |
202821-18-9 |
|---|---|
Formule moléculaire |
C16H10Cl2N2O2 |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
6,8-dichloro-3-phenacylquinazolin-4-one |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-6-12-15(13(18)7-11)19-9-20(16(12)22)8-14(21)10-4-2-1-3-5-10/h1-7,9H,8H2 |
Clé InChI |
ZPALEQYSHFYKCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)


![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)









